molecular formula C24H27N5O2S B2848991 N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide CAS No. 1112434-69-1

N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide

Cat. No. B2848991
CAS RN: 1112434-69-1
M. Wt: 449.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide, also known as CX614, is a potent AMPA receptor potentiator that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Radiolabeling and Biological Properties

One of the applications involves the synthesis of fluorinated derivatives of WAY 100635 for radiolabeling. These compounds were evaluated in rats to study their biological properties, comparing their brain and blood clearance rates with other similar compounds (Lang et al., 1999).

Catalytic Aminocarbonylation

Another application is in the field of catalytic aminocarbonylation. Amino acid methyl esters were used as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the formation of 2-oxo-carboxamide type derivatives (Müller et al., 2005).

Synthesis of Triazin-1-yl Alaninamides

The compound has been used in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds represent a novel category of pseudopeptidic triazines composed of different amino acids (Sañudo et al., 2006).

Synthesis of N-(ferrocenylmethyl)benzene-carboxamide Derivatives

This compound has been involved in the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, which exhibited cytotoxic effects on certain cancer cell lines. These findings highlight potential applications in medicinal chemistry (Kelly et al., 2007).

Anticonvulsant Enaminones

The chemical structure is similar to anticonvulsant enaminones, suggesting potential applications in neuroscience and pharmacology. The crystal structures of these compounds have been determined, providing insights into their potential therapeutic uses (Kubicki et al., 2000).

properties

IUPAC Name

3-[1-[(2-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-16(2)14-25-21(30)12-13-28-22(31)19-10-6-7-11-20(19)29-23(28)26-27-24(29)32-15-18-9-5-4-8-17(18)3/h4-11,16H,12-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGJVQMSBDLJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide

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